molecular formula C8H10Br2O2 B11957361 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione CAS No. 21428-65-9

2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11957361
CAS No.: 21428-65-9
M. Wt: 297.97 g/mol
InChI Key: MFVLTURDATWEKO-UHFFFAOYSA-N
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Description

2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with the molecular formula C8H10Br2O2 and a molecular weight of 297.976 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a cyclohexane ring with two methyl groups at the 5-position. It is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione typically involves the bromination of 5,5-dimethyl-1,3-cyclohexanedione. The reaction is carried out by adding bromine to a solution of 5,5-dimethyl-1,3-cyclohexanedione in an appropriate solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds with the formation of the dibromo compound as the major product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization, to obtain the pure compound .

Mechanism of Action

The mechanism of action of 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions . The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application .

Properties

IUPAC Name

2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVLTURDATWEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)(Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40410583
Record name 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21428-65-9
Record name 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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